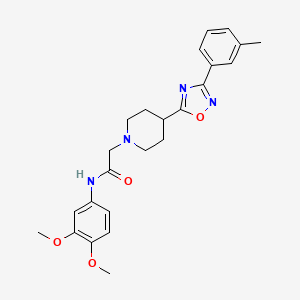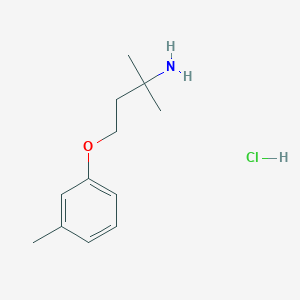
2-Methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2567495-69-4 . It has a molecular weight of 229.75 . The IUPAC name for this compound is 2-methyl-4-(m-tolyloxy)butan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride” is 1S/C12H19NO.ClH/c1-10-5-4-6-11(9-10)14-8-7-12(2,3)13;/h4-6,9H,7-8,13H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Corrosion Inhibition
Amine derivative compounds have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study involved the synthesis of four amine derivatives and their evaluation using electrochemical measurements and surface analysis techniques. These compounds demonstrated significant inhibition efficiency, attributed to the formation of a protective film on the mild steel surface, with the efficiency varying depending on the substituent groups and concentration. Theoretical simulations supported the experimental findings, providing insights into the adsorption mechanism of these inhibitors on the steel surface (Boughoues et al., 2020).
Synthetic Chemistry and Catalysis
Research in synthetic chemistry has explored the conversion of furans into phosphinines using amine derivatives. This involves cycloaddition reactions between furan compounds and a specific methylenechlorophosphane complex, leading to the formation of phosphinine complexes. Such processes highlight the role of amine derivatives in facilitating complex synthetic transformations, contributing to the development of new materials and catalysts (Mao & Mathey, 2011).
Polymer Science and Drug Delivery
Amine derivatives have also found applications in the design and synthesis of chitosan hydrogels for drug delivery systems. By cross-linking chitosan with amine-based compounds, researchers have developed pH- and thermo-responsive hydrogels capable of controlled drug release. These hydrogels demonstrate significant potential in targeted delivery and sustained release of pharmaceuticals, highlighting the versatility of amine derivatives in biomedical applications (Karimi et al., 2018).
Environmental Applications
The synthesis of new tertiary amines has been targeted towards enhancing carbon dioxide capture performance. By modifying the chemical structure of these amines, researchers have achieved improved CO2 absorption capacity, cyclic capacity, and kinetics of absorption and regeneration. Such studies are crucial for advancing carbon capture technologies, addressing environmental concerns related to greenhouse gas emissions (Singto et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10-5-4-6-11(9-10)14-8-7-12(2,3)13;/h4-6,9H,7-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUVTBRJMPXCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2895402.png)

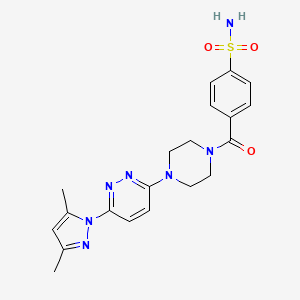
![8-(pyrrolidin-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2895408.png)
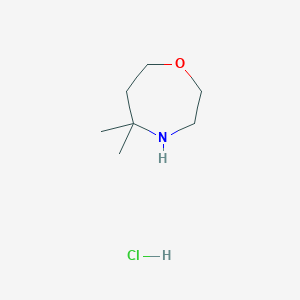

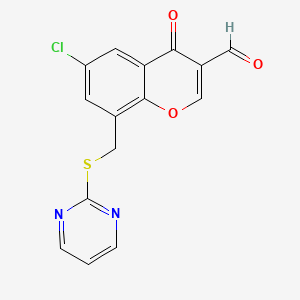
![N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2895415.png)


![2,2-Dimethyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2895419.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2895421.png)
